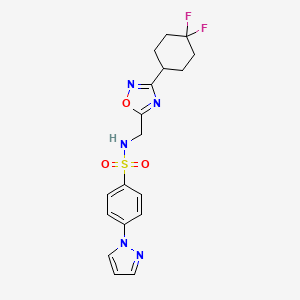![molecular formula C23H24N2O4 B2451909 1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-on CAS No. 2034236-99-0](/img/structure/B2451909.png)
1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffdesign
Piperidinderivate, einschließlich Spirochroman-Piperidinone, dienen als wichtige Bausteine für die Arzneimittelentwicklung. Ihre sechsgliedrige heterozyklische Struktur mit einem Stickstoffatom und fünf Kohlenstoffatomen macht sie wertvoll für die Konstruktion biologisch aktiver Verbindungen. Forscher untersuchen Spirochroman-Piperidinone als potenzielle Leitstrukturen für neue Medikamente aufgrund ihrer vielfältigen Pharmakophore und Interaktionen mit biologischen Zielstrukturen .
Spirozyklen in der Synthese von Naturstoffen
Trotz ihrer herausfordernden enantioselektiven Synthese spielen Spirozyklen eine wichtige Rolle in der Chemie der Naturstoffe. Diese 3D-Strukturen sind in verschiedenen Naturstoffen vorhanden, und ihre Einarbeitung in pharmazeutische Bibliotheken kann die Bemühungen um die Wirkstoffentdeckung verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the spirocyclization of indole derivatives. For instance, a formal [4+1] annulation reaction can be employed, where 3-bromooxindoles react with 1,2-diaza-1,3-dienes in the presence of a base like cesium carbonate in dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of spiro compound synthesis can be applied. These methods often involve optimizing reaction conditions to achieve high yields and purity, using scalable processes that can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1’-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending
Eigenschaften
IUPAC Name |
1'-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-19-14-23(29-20-4-2-1-3-18(19)20)8-11-25(12-9-23)22(27)17-7-10-24-21(13-17)28-15-16-5-6-16/h1-4,7,10,13,16H,5-6,8-9,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYGYJKLLSBRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2451827.png)
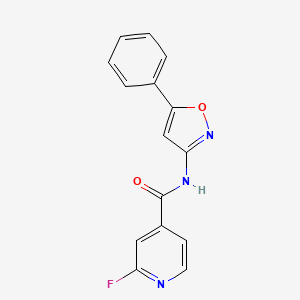
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2451833.png)
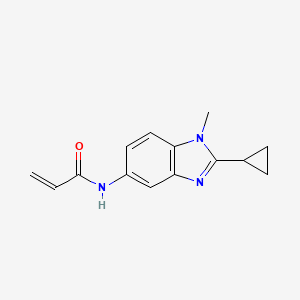
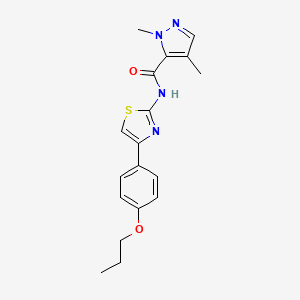
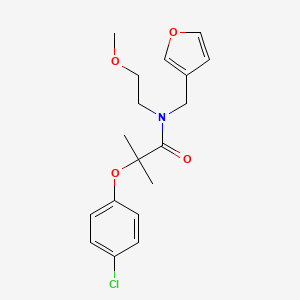
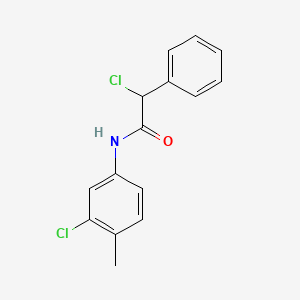
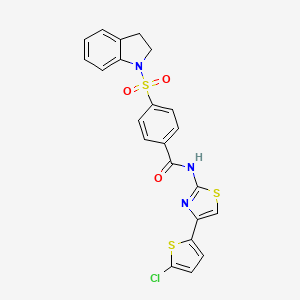
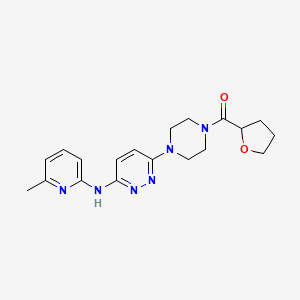
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2451842.png)
![(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2451844.png)
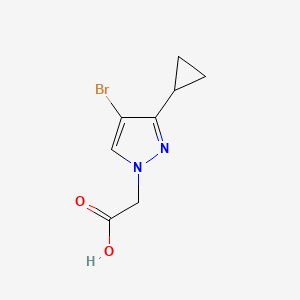
![8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2451847.png)
